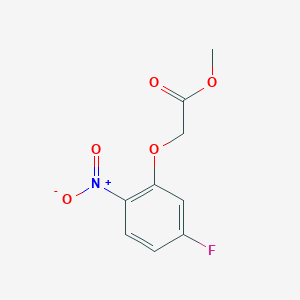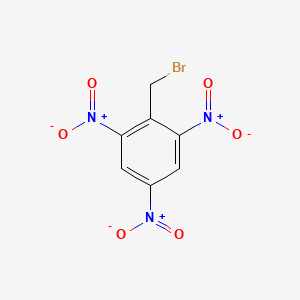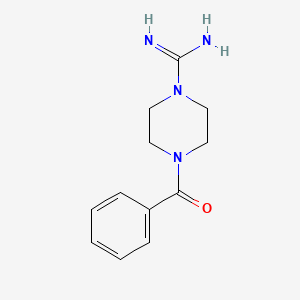
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Overview
Description
Preparation Methods
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate can be synthesized through the methylation of 2-(5-fluoro-2-nitrophenoxy)acetic acid . The reaction typically involves the use of methanol and a suitable acid catalyst under controlled conditions to achieve the esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under suitable conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(5-fluoro-2-aminophenoxy)acetate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:
Fluorescent Chemosensors: It is used in the development of fluorescent chemosensors for detecting metal ions, anions, and neutral molecules.
Atmospheric Chemistry: Studies on nitrophenols, which share structural similarities, explore their occurrence and impact on atmospheric chemistry and air quality.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Environmental and Toxicological Studies: Research on structurally related compounds focuses on their environmental presence, degradation pathways, and potential toxicity.
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to targets . Detailed studies on its mechanism of action are essential for understanding its effects in various applications.
Comparison with Similar Compounds
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate can be compared with other similar compounds such as:
Methyl 2-(5-chloro-2-nitrophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(5-bromo-2-nitrophenoxy)acetate: Contains a bromine atom instead of fluorine.
Methyl 2-(5-iodo-2-nitrophenoxy)acetate: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly affect its chemical properties and reactivity compared to its halogenated analogs .
Properties
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCCKAYVNDMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381506 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-65-8 | |
| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)
![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)




![4-[(4-Chlorophenyl)methoxy]benzonitrile](/img/structure/B1621502.png)



![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)


